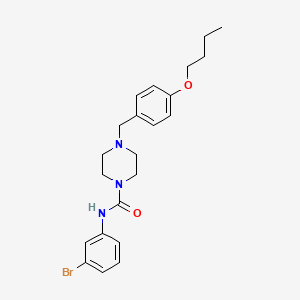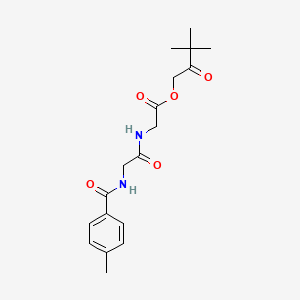![molecular formula C14H22N2O4S B4690732 N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4690732.png)
N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives, including those similar to N-isopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide, involves various chemical reactions highlighting the flexibility and complexity of organic synthesis. Techniques such as visible-light induced difluoromethylation using difluoromethyl sulfone and photoredox-catalyzed trifluoromethylation are examples of innovative approaches to introducing fluorine-containing groups into the benzamide structure, which can significantly alter the compound's physical and chemical properties (Zou & Wang, 2017). Another example is the addition of carbamoylsilane to N-sulfonylimines, which directly synthesizes α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, showcasing the diversity of synthetic routes available for modifying benzamide compounds (Liu et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their reactivity and potential applications. Techniques such as X-ray diffraction analysis and DFT calculations offer insights into the molecular geometry, electronic properties, and reactivity of these compounds. For instance, the analysis of a novel benzamide derivative revealed its crystalline structure and provided a basis for understanding its antioxidant properties through theoretical calculations (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. The rhodium-catalyzed synthesis of benzopyrans via transannulation of N-sulfonyl-1,2,3-triazoles with 2-hydroxybenzyl alcohols demonstrates the compound's capacity for forming complex heterocyclic structures, which are valuable in medicinal chemistry and materials science (Yadagiri et al., 2018).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological systems, are central to their utility in drug design and other applications. The synthesis and characterization of new benzamide derivatives with antimicrobial properties exemplify the ongoing research in utilizing these compounds' chemical properties to address therapeutic needs (Priya et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methoxy-N-propan-2-yl-3-(propylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-8-15-21(18,19)13-9-11(6-7-12(13)20-4)14(17)16-10(2)3/h6-7,9-10,15H,5,8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHBEEJUODABJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-[(2-chloro-6-methylphenoxy)methyl]-2-furyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4690650.png)

![2-chloro-N-({[3-chloro-2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4690662.png)


![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)

![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4690719.png)


![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)
![N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)
![3-{[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4690759.png)
![2-phenyl-N-[4-phenyl-3-(1-piperidinylcarbonyl)-2-thienyl]acetamide](/img/structure/B4690766.png)